Antitumor & Immunosuppressive Potency vs Parent Compound
In a direct head-to-head in vivo comparison, NSC 143019 (the target compound) exhibited antitumor and immunosuppressive activities approximately 5 times higher than those of its parent compound, 2-amino-1,3,4-thiadiazole (NSC 4728). NSC 143019 was effective against L1210 leukemia, 6C3HED/OG lymphosarcoma, C1498 myeloid leukemia, Ehrlich carcinoma, Sarcoma 180, B16 melanoma, and X5563 myeloma at nontoxic doses, with less pronounced effects in MH134 and MH129p hepatomas [1]. Both the antitumor activity and host toxicity were preventable by simultaneous administration of an equimolar amount of nicotinic acid [1].
| Evidence Dimension | In vivo antitumor and immunosuppressive potency across multiple murine tumor models |
|---|---|
| Target Compound Data | NSC 143019: effective at nontoxic doses against 7 of 9 tumor lines tested, with significant suppression of serum antibody production against sheep erythrocytes and graft-versus-host response |
| Comparator Or Baseline | 2-Amino-1,3,4-thiadiazole (NSC 4728, ATDA): parent monomeric compound |
| Quantified Difference | Antitumor and immunosuppressive activities of NSC 143019 were approximately 5 times higher than those of NSC 4728 |
| Conditions | In vivo murine models including L1210 leukemia, 6C3HED/OG lymphosarcoma, C1498 myeloid leukemia, Ehrlich carcinoma, Sarcoma 180, B16 melanoma, X5563 myeloma, MH134 and MH129p hepatomas; immune response assessed via serum antibody production against sheep erythrocytes and graft-versus-host response in adult F1 mice |
Why This Matters
For researchers evaluating thiadiazole-based antitumor candidates, the 5-fold potency gain of the bis-thiadiazole architecture over the monomer directly impacts dosing regimens, therapeutic windows, and structure-activity relationship (SAR) optimization strategies.
- [1] Sugino Y, et al. Effects of 2,2′(methylenediimino)bis-1,3,4-thiadiazole (NSC-143019) on tumor growth and immune responses in mice. Gann (Japanese Journal of Cancer Research). 1974. PMID: 4152218. View Source
